4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride
Overview
Description
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride is a chemical compound that features a benzimidazole ring substituted with an amino group and a butyric acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride typically involves the following steps:
Formation of the Benzimidazole Ring: This is achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction.
Attachment of the Butyric Acid Moiety: This can be done through a coupling reaction using butyric acid or its activated derivative (e.g., butyryl chloride) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride involves its interaction with specific molecular targets. The amino group and the benzimidazole ring can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The butyric acid moiety can also play a role in modulating the compound’s activity and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Amino-1h-benzoimidazol-2-yl)-phenol dihydrochloride
- 4-(5-Amino-1h-benzoimidazol-2-yl)-benzoic acid
Uniqueness
4-(5-Amino-1h-benzoimidazol-2-yl)-butyric acid dihydrochloride is unique due to the presence of the butyric acid moiety, which can influence its biological activity and solubility. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
4-(6-amino-1H-benzimidazol-2-yl)butanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.2ClH/c12-7-4-5-8-9(6-7)14-10(13-8)2-1-3-11(15)16;;/h4-6H,1-3,12H2,(H,13,14)(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFTWVQPPQDSNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCC(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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